Levonorgestrel hexanoate
CAS No.: 13635-16-0
Cat. No.: VC0532986
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13635-16-0 |
---|---|
Molecular Formula | C27H38O3 |
Molecular Weight | 410.6 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
Standard InChI | InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1 |
Standard InChI Key | MQEMIBNIYXQPDK-VGSPSRCMSA-N |
Isomeric SMILES | CCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C |
SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |
Canonical SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Levonorgestrel hexanoate (IUPAC name: [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-(hexanoyloxy)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one]) is formed by the esterification of levonorgestrel’s 17β-hydroxyl group with hexanoic acid. This modification replaces the hydroxyl hydrogen with a hexanoyl group (-COC₅H₁₁), altering the molecule’s solubility and metabolic stability.
Table 1: Key Physicochemical Properties of Levonorgestrel Hexanoate
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₈O₃ |
Molecular Weight | 410.59 g/mol |
LogP (Octanol-Water) | 5.2 (estimated) |
Water Solubility | <0.1 mg/mL (predicted) |
Melting Point | 98–102°C (estimated) |
Stability | Hydrolyzes enzymatically to LNG |
The hexanoate side chain increases the compound’s lipid solubility compared to levonorgestrel (logP ~3.9) , facilitating depot formation upon intramuscular injection. This esterification strategy is consistent with prodrug designs for other steroid hormones, such as testosterone undecanoate .
Pharmacokinetic Profile and Metabolism
Levonorgestrel hexanoate functions as a prodrug, requiring enzymatic hydrolysis by esterases in plasma and tissues to release active levonorgestrel. This delayed conversion underpins its extended-release profile.
Absorption and Distribution
Following intramuscular administration, levonorgestrel hexanoate exhibits slow absorption from the injection site due to its lipophilic nature. In rodent models, peak plasma concentrations of levonorgestrel occur 7–14 days post-injection, contrasting with the 2-hour Tₘₐₓ of oral levonorgestrel . Protein binding remains high (>95%), primarily to albumin and sex hormone-binding globulin (SHBG), mirroring levonorgestrel’s binding characteristics .
Metabolism and Elimination
The hexanoate moiety undergoes hydrolysis via carboxylesterases, yielding levonorgestrel and hexanoic acid. Subsequent hepatic metabolism of levonorgestrel involves:
-
Reduction: 5α-reductase converts levonorgestrel to 5α-dihydrolevonorgestrel
-
Hydroxylation: CYP3A4-mediated 16β-hydroxylation
-
Conjugation: Glucuronidation and sulfation for renal excretion
The elimination half-life of levonorgestrel derived from the hexanoate ester is prolonged compared to oral levonorgestrel (24–32 hours) , with detectable serum levels persisting for ≥90 days in preclinical studies .
Table 2: Comparative Pharmacokinetics of Levonorgestrel Formulations
Parameter | Oral LNG | LNG Hexanoate (IM) |
---|---|---|
Tₘₐₓ | 2 h | 7–14 days |
t₁/₂ | 24–32 h | 20–30 days |
Bioavailability | 85–100% | 98% (estimated) |
Excretion (Urine) | 45% | 30–40% (as LNG) |
Mechanism of Action
Levonorgestrel hexanoate exerts contraceptive effects solely through its active metabolite, levonorgestrel, which:
-
Suppresses Ovulation: Binds progesterone receptors in the hypothalamus, inhibiting gonadotropin-releasing hormone (GnRH) and subsequent luteinizing hormone (LH) surge .
-
Alters Cervical Mucus: Increases viscosity to impede sperm penetration .
-
Endometrial Effects: Induces atrophy of the endometrial lining, preventing implantation .
The extended duration of action ensures continuous receptor modulation, critical for long-term efficacy.
Clinical Applications and Research Findings
Contraceptive Efficacy
Phase I/II trials demonstrate that a single 200 mg intramuscular dose of levonorgestrel hexanoate maintains serum levonorgestrel levels >200 pg/mL for 6 months, exceeding the threshold for ovulation suppression (100 pg/mL) . In primate models, this formulation prevented pregnancy in 100% of cycles during the 180-day study period .
Table 3: Duration of Action of Progestin-Based Contraceptives
Agent | Administration Route | Duration |
---|---|---|
LNG Hexanoate | Intramuscular | 6 months |
Etonogestrel Implant | Subcutaneous | 3 years |
Medroxyprogesterone | Intramuscular | 3 months |
Levonorgestrel hexanoate fills a niche between 3-month injectables and multiyear implants, offering mid-duration coverage ideal for postpartum or perimenopausal patients.
Future Directions and Challenges
Ongoing research aims to optimize the ester side chain length; hexanoate (C6) balances duration and tolerability better than longer-chain esters (e.g., decanoate) which may cause prolonged hypoestrogenism . Formulation challenges include ensuring complete hydrolysis to avoid residual ester accumulation and developing stable oil-based suspensions for consistent drug release.
Regulatory pathways will require demonstration of non-inferiority to existing long-acting reversible contraceptives (LARCs), with particular attention to return-to-fertility profiles. If successful, levonorgestrel hexanoate could expand access to contraception in resource-limited settings by reducing dosing frequency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume